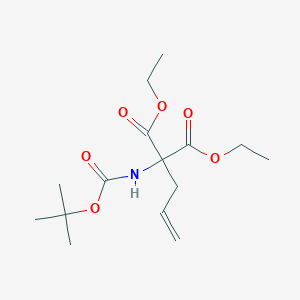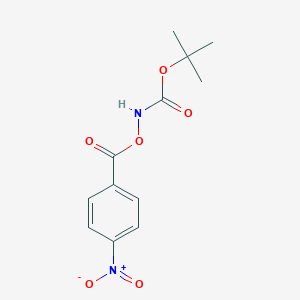
tert-Butyl (4-nitrobenzoyl)oxycarbamate
Übersicht
Beschreibung
Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and versatility in various chemical reactions. The tert-butyl group is known for its ability to protect functional groups during synthesis and can be easily removed when no longer needed.
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds involves various reagents and catalysts. For instance, tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl-based reagents in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to an oxygen atom, which is part of the carbamate functional group. The structural elucidation of related compounds, such as 4-tert-butylbenzohydrazone and its metal complexes, has been achieved using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR8. These techniques are crucial for confirming the molecular structure and understanding the coordination of ligands to metal ions.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a catalyst for the oxidative dehydrogenation of hydrazobenzenes to produce azobenzenes , and as an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . Moreover, the vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction, demonstrates the reactivity of tert-butyl carbamates in forming cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and affects the reactivity of the compound. The synthesis of tert-butyl-hydroxylated compounds, such as di-tert-butyl-4-hydroxybenzaldehyde, showcases the impact of the tert-butyl group on the oxidation reactions and the overall yield of the synthesis process . The reactivity of tert-butyl-substituted carbazoles further illustrates the influence of the tert-butyl group on the chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- A compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, related to tert-Butyl (4-nitrobenzoyl)oxycarbamate was synthesized and characterized using various spectroscopic techniques. Its structural and conformational properties were investigated through single-crystal X-ray diffraction and vibrational spectra, revealing a hexameric chain structure extended along a specific direction, primarily influenced by the rotation of tert-butyl groups around C-N bonds (Gholivand et al., 2009).
2. Formation of Supramolecular Self-assemblies
- Novel p-tert-butylthiacalix[4]arenes, including derivatives of tert-butyl (4-nitrobenzoyl)oxycarbamate, have been synthesized and used to form supramolecular nanosized particles. These particles exhibited the ability to form cascade or commutative three-component supramolecular systems, showing potential for metal cation and dicarboxylic acid recognition (Yushkova et al., 2012).
3. Involvement in Organic Synthesis
- tert-Butyl (4-nitrobenzoyl)oxycarbamate related compounds have been involved in various organic synthesis processes. For instance, tert-Butyl perbenzoate was used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions. Additionally, tert-Butyl nitrite (TBN), a closely related compound, has been recognized as a versatile reagent in organic transformations, including nitrosation, oximation, oxidation, and more (Liu & Hii, 2011), (Li & Jia, 2017).
4. Catalysis and Chemical Transformations
- The compound has been a part of studies involving catalysis and chemical transformations. For instance, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate was achieved, providing access to functionalized 3,6-dihydro-2H-1,2-oxazines. This indicates its role in facilitating or undergoing chemical transformations, contributing to the synthesis of complex organic compounds (Hoshino, Suzuki, & Honda, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVXMMZACDPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307436 | |
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
CAS RN |
35657-41-1 | |
| Record name | 35657-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



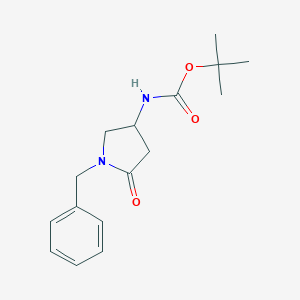


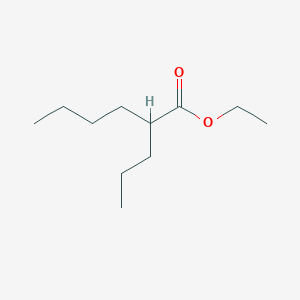
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)



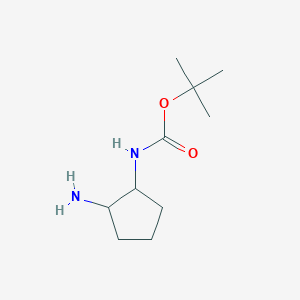
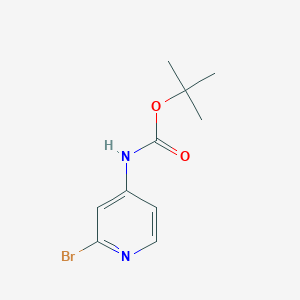
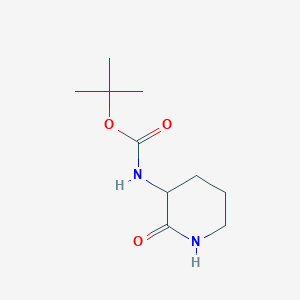
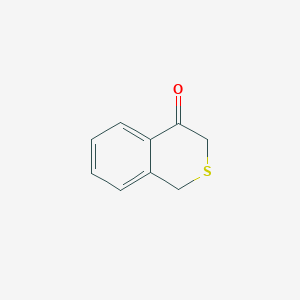
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
